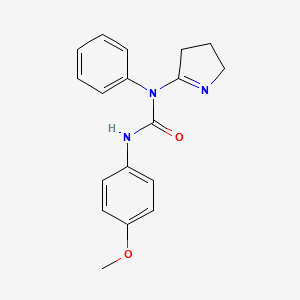

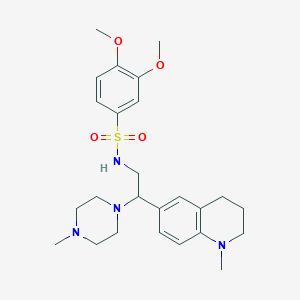

![molecular formula C22H18N2O2 B2978865 1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate CAS No. 1351635-41-0](/img/structure/B2978865.png)

1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole was synthesized and evaluated for anti-tubercular activity . Another method involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis

The structure of imidazole compounds can be characterized via various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Antimicrobial Studies

1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate and its analogs have shown significant antimicrobial properties. For instance, Dahiya (2008) synthesized a series of imidazole analogs and tested their antimicrobial activity. Some compounds exhibited potent bioactivity against pathogenic fungi and moderate activity against certain bacteria (Dahiya, 2008).

Synthesis and Characterization

Research by Sun, Chen, and Bao (2014) focused on the one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives. Their study highlights a novel synthetic pathway involving Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation (Sun, Chen, & Bao, 2014).

Antioxidant Activities

Alp et al. (2015) explored the synthesis of novel imidazole derivatives, including 1,3,4-oxadiazoles and imines, and evaluated their antioxidant properties. Some compounds showed significant antioxidant activity, indicating potential therapeutic applications (Alp et al., 2015).

Ferroelectricity and Antiferroelectricity

Horiuchi et al. (2012) demonstrated that chains of amphoteric molecules like imidazole derivatives can be bistable in electric polarity and electrically switchable, even in the crystalline state. This finding opens up possibilities for their use in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Local Anesthetic Agents

Research by Ran, Li, and Zhang (2015) on the synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives found that these compounds could have local anesthetic effects comparable to lidocaine. This suggests potential applications in medical anesthetics (Ran, Li, & Zhang, 2015).

Environmental Fate and Disposition

Lu et al. (2017) analyzed substituted diphenylamine antioxidants (like imidazole derivatives) in wastewater treatment plants, providing insights into their environmental fate and disposition. This research is crucial for understanding the ecological impact of such compounds (Lu et al., 2017).

Biotransformation

Huntscha et al. (2014) studied the biotransformation of benzotriazoles, closely related to imidazole derivatives, in activated sludge. This research sheds light on the biological degradation mechanisms of these compounds in wastewater treatment (Huntscha et al., 2014).

Non-Linear Optical Materials

Manikandan, Perumal, and Jayamoorthy (2019) synthesized and characterized benzimidazole derivatives for potential use as non-linear optical (NLO) materials. Their findings indicate significant applications in various NLO devices (Manikandan, Perumal, & Jayamoorthy, 2019).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the broad range of activities associated with similar compounds, it is likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, cell proliferation, and microbial growth, among others .

Result of Action

Given the range of activities associated with similar compounds, it is likely that the compound could have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate could be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1-methylbenzimidazol-5-yl) 2,2-diphenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-24-15-23-19-14-18(12-13-20(19)24)26-22(25)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMZVCRMFQGGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

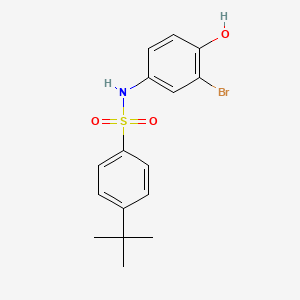

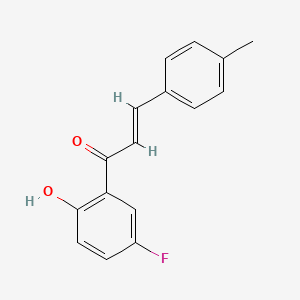

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2978783.png)

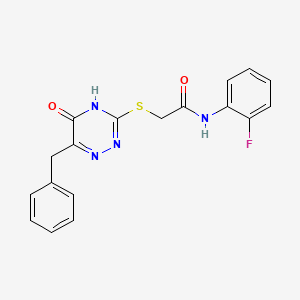

![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2978789.png)

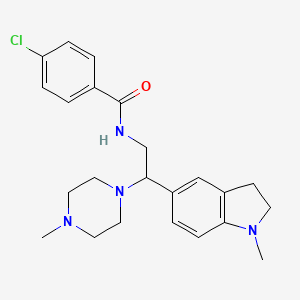

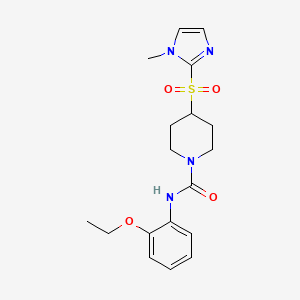

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2978790.png)

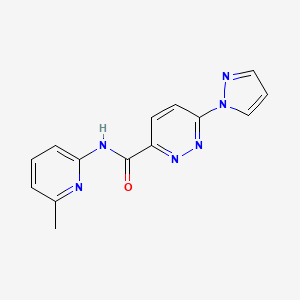

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2978791.png)

![N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2978793.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2978795.png)